GW843682X

描述

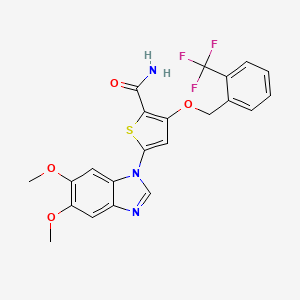

GW843682X,也称为GW843682,是一种选择性抑制极性样激酶1 (PLK1) 和极性样激酶3 (PLK3) 的抑制剂。其化学结构如下所示:!this compound Chemical Structure)

准备方法

合成路线:: GW843682X 可以通过多种路线合成。一种常用的方法包括以下步骤:

芳基化反应: 以合适的芳基溴化物或碘化物为起始原料。

铃木-宫浦交叉偶联: 使用钯催化剂使芳基卤化物与合适的硼酸衍生物反应。

酰胺化反应: 使用胺和酰氯引入酰胺基团。

氟化: 用氟原子取代氢原子,得到this compound。

工业生产:: this compound 的工业生产涉及在受控条件下扩大合成工艺。反应参数、纯化和质量控制的优化确保产品质量的一致性。

化学反应分析

GW843682X 经历了几种反应:

磷酸化抑制: 它有效地抑制 PLK1 和 PLK3 的磷酸化,这对细胞周期调节至关重要。

细胞生长抑制: This compound 抑制肿瘤细胞生长,对各种细胞系的 IC50 值范围为 0.11 μM 到 0.70 μM.

G2-M 阻滞: 用 this compound 处理会导致某些细胞类型的 G2-M 细胞周期阻滞。

常见的试剂包括硼酸、钯催化剂和氟化试剂。

科学研究应用

Cancer Research

GW843682X is primarily utilized in cancer research to explore mechanisms of tumor growth and resistance to therapies. Its applications include:

- Cell Cycle Regulation : this compound helps elucidate the role of PLK1 and PLK3 in cell cycle checkpoints, particularly G2-M phase arrest, which is crucial for understanding tumorigenesis.

- Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including nasopharyngeal carcinoma, where it significantly inhibited cell proliferation and triggered apoptotic pathways .

Drug Development

The compound is instrumental in developing new therapeutic strategies against cancers that exhibit PLK1 and PLK3 overexpression:

- Targeted Therapy : this compound is being investigated as a potential targeted therapy option for tumors resistant to conventional treatments. Its selectivity for PLK1 and PLK3 allows for focused therapeutic interventions with potentially fewer side effects compared to non-selective agents .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance anti-tumor efficacy, particularly in resistant cancer types .

Biological Studies

This compound serves as a tool for understanding fundamental biological processes:

- Cell Signaling Pathways : The compound aids in mapping out signaling pathways affected by PLK inhibition, contributing to the broader understanding of cellular responses to stress and damage .

- Phenotypic Screening : It has been employed in phenotypic screening approaches to identify downstream targets involved in cancer progression, providing insights into potential new therapeutic targets .

Case Study 1: Inhibition of Nasopharyngeal Carcinoma

A study investigated the cytotoxic effects of this compound on nasopharyngeal carcinoma cell line 5-8F. Results demonstrated that this compound effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic markers .

Case Study 2: Targeting Tumor-Initiating Cells

In another study involving neuroblastoma tumor-initiating cells (TICs), this compound exhibited potent activity with an EC50 value of approximately 470 nM, highlighting its selectivity against TICs compared to non-tumorigenic cells . This selectivity underscores its potential as a targeted therapy.

Data Tables

作用机制

GW843682X 的作用机制涉及抑制 PLK1 和 PLK3,破坏细胞周期进程并促进凋亡。它影响细胞分裂和存活中涉及的下游靶点和途径。

相似化合物的比较

GW843682X 因其对 PLK1 和 PLK3 的选择性而脱颖而出。类似化合物包括其他 PLK 抑制剂,如 BI2536 和 Volasertib。

生物活性

GW843682X is a selective inhibitor of polo-like kinases (PLKs), particularly Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). Its biological activity has been extensively studied, particularly in the context of cancer cell proliferation and cell cycle regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on different cell types, and implications for cancer therapy.

This compound functions primarily as an inhibitor of PLK1, which plays a crucial role in cell cycle progression and mitotic regulation. The compound exhibits potent inhibitory activity with IC50 values of 2.2 nM for PLK1 and 9.1 nM for PLK3 . By inhibiting PLK1, this compound disrupts normal mitotic processes, leading to cell cycle arrest and increased mitotic errors.

Key Findings:

- Cell Cycle Arrest : Inhibition of PLK1 by this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle. Studies have shown that treatment with this compound resulted in a dose-dependent increase in G2/M phase cells, indicating effective cell cycle arrest .

- Mitotic Errors : Cells treated with this compound exhibited a dramatic increase in mitotic errors, with approximately 90% of treated cells displaying abnormalities compared to only 3% in controls . Common phenotypes observed included the "polo" phenotype, characterized by spindle pole formation errors.

Effects on Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines while sparing non-transformed cells. For instance, melanoma cells showed a significant reduction in viability and growth upon treatment with this compound, whereas normal human epidermal melanocytes (NHEMs) remained unaffected .

Table: Effects of this compound on Cell Viability

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| A375 | 0.14 | ~60% |

| WM115 | 0.14 | ~40% |

| HS294T | 0.14 | ~40% |

| NHEMs | Not affected | 0% |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

- Melanoma Treatment : A study assessed the impact of this compound on melanoma cells and found that both genetic knockdown and chemical inhibition via this compound led to a significant decrease in cell proliferation and clonogenic survival . The treatment resulted in over 90% reduction in colony formation at higher concentrations.

- Cytokinesis Failure : Another investigation noted that cells treated with this compound exhibited cytokinesis failure and binucleate cell formation due to disrupted PLK1 activity, further supporting its role as a potent anti-cancer agent .

- AMPK Pathway Regulation : Research indicated that this compound treatment significantly inhibited the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and can influence cancer cell metabolism .

属性

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUWFIZUALZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431373 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660868-91-7 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW843682X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。